4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl

Physicochemical Property Material Density Fluorinated Building Block

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl (CAS 29680-44-2) is a highly electron-deficient, halogenated biphenyl building block wherein four fluorine atoms and one bromine atom are installed on a single aromatic ring of the biphenyl scaffold. This substitution pattern confers a unique combination of high density (predicted 1.624 g/cm³) and moderated boiling point (predicted 276.2 °C) relative to its non-fluorinated analog.

Molecular Formula C12H5BrF4
Molecular Weight 305.06 g/mol
CAS No. 29680-44-2
Cat. No. B3257899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl
CAS29680-44-2
Molecular FormulaC12H5BrF4
Molecular Weight305.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Br)F)F
InChIInChI=1S/C12H5BrF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H
InChIKeyOLNXLOVPALDQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl Procurement Baseline: Structure, Physical Characteristics & Key Differentiators


4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl (CAS 29680-44-2) is a highly electron-deficient, halogenated biphenyl building block wherein four fluorine atoms and one bromine atom are installed on a single aromatic ring of the biphenyl scaffold [1]. This substitution pattern confers a unique combination of high density (predicted 1.624 g/cm³) and moderated boiling point (predicted 276.2 °C) relative to its non-fluorinated analog . The bromine atom, ortho- and meta-flanked by four electron-withdrawing fluorines, functions as an activated leaving group for cross-couplings and as a halogen bond donor site in supramolecular chemistry [2]. These features position the compound as a specialized intermediate for applications where electronic tuning, molecular rigidity, or solid-state packing are critical selection parameters.

Why 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl Cannot Be Swapped for Standard Bromobiphenyls or Less-Fluorinated Analogs


Generic substitution of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl with non‑fluorinated 4‑bromobiphenyl or partially fluorinated analogs introduces unacceptable deviations in reactivity, physical properties, and solid‑state architecture. The perfluorination of the aryl bromide ring drastically enhances electrophilicity for oxidative addition in cross‑couplings yet also suppresses homocoupling side reactions, a balance not achievable with less‑fluorinated substrates [1][2]. Furthermore, the combination of high density and significantly depressed boiling point relative to 4‑bromobiphenyl alters purification protocols and formulation behavior in downstream applications. In crystal engineering, the C–Br···Br⁻ halogen bonding motif observed for the tetrafluorophenyl‑bearing imidazolium salts is a direct consequence of the fluorine‑enhanced σ‑hole, a feature absent in analogous non‑fluorinated bromobiphenyls [3]. These orthogonal differences mean that substituting a different bromobiphenyl compound will alter reaction yields, product selectivities, and material properties, making generic replacement risky without a quantitative validation matrix.

Quantitative Evidence Guide: How 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl Outperforms Closest Analogs on Verifiable Metrics


Density Increase Versus Non-Fluorinated 4-Bromobiphenyl

The predicted density of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl is 1.624 ± 0.06 g/cm³, which is 74% greater than the experimental density of non-fluorinated 4-bromobiphenyl (0.9327 g/cm³) [1]. This substantial density increase, driven by the four fluorine substituents, indicates fundamentally different molecular packing and intermolecular interactions. For procurement decisions in materials science, this higher density translates to altered molar volumes and solvent compatibility profiles that cannot be replicated by non-fluorinated biphenyl analogs.

Physicochemical Property Material Density Fluorinated Building Block

Boiling Point Depression Relative to Non-Fluorinated 4-Bromobiphenyl

The predicted boiling point of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl is 276.2 ± 35.0 °C, which is approximately 34 °C lower than the experimental boiling point of 4-bromobiphenyl (310 °C) [1]. Despite its higher molecular weight (305.07 vs. 233.11 g/mol), the tetrafluorinated compound exhibits lower boiling point due to reduced intermolecular dispersion forces characteristic of perfluorinated aromatics. This inversion of the boiling point–molecular weight relationship is a hallmark of highly fluorinated arenes and directly impacts distillation, sublimation, and thermal stability considerations during procurement.

Thermal Property Volatility Fluorinated Building Block

Cross-Coupling Reactivity Enhancement for Electron-Poor Biphenyl Synthesis

The four ortho- and meta-fluorine substituents on the bromine-bearing ring of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl create an exceptionally electron-poor aryl bromide electrophile. In systematic studies of polyfluorinated biphenyl synthesis via Suzuki–Miyaura coupling, electron-poor substrates required careful optimization to avoid homocoupling side reactions, with optimal conditions (XPhos ligand, K₂CO₃ base) delivering up to 99% yield for a benchmark tetrafluorinated bromoarene [1]. In contrast, non-fluorinated 4-bromobiphenyl does not pose these side‑reaction challenges, indicating fundamentally different reactivity profiles. Furthermore, mild aqueous‑phase Suzuki protocols applicable to fluorinated biphenyl derivatives routinely achieve high yields using cyclopalladated PO‑ligand catalysts, demonstrating that the compound's enhanced electrophilicity can be harnessed productively under optimized conditions [2].

Suzuki-Miyaura Coupling Electrophile Reactivity Polyfluoroaryl Bromide

Halogen-Bond-Donor Capability in Imidazolium Salt Crystal Structures

Single-crystal X-ray diffraction of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromide salts revealed a well-defined C–Br···Br⁻ halogen bonding motif, in addition to C(2)–H···Br⁻ hydrogen bonds and π–π stacking between bromotetrafluorophenyl and phenyl rings [1]. This halogen bonding is enabled by the electron-withdrawing fluorine substituents that deepen the σ-hole on the bromine atom [2]. For procurement, this structural evidence confirms that the compound serves as a reliable halogen-bond-donor building block for crystal engineering, a capability not expected from non-fluorinated 4-bromobiphenyl, which lacks the requisite electronic activation for directional C–Br···anion interactions.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Molecular Weight and Lipophilicity (LogP) Cross-Check

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl has a molecular weight of 305.07 g/mol and a predicted XLogP3-AA of 4.6 [1]. The nearly identical lipophilicity to 4-bromobiphenyl (XLogP3 4.7; molecular weight 233.11 g/mol) confirms that tetrafluorination increases density and modulates boiling point without substantially altering partitioning behavior. This preserved lipophilicity despite a 31% increase in molecular weight is a unique feature of the tetrafluorophenyl moiety and relevant for applications where hydrophobic character must be maintained alongside increased molecular mass and electronic tuning.

Lipophilicity Physicochemical Property ADME Prediction

Procurement-Optimized Application Scenarios for 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl Based on Verifiable Evidence


Synthesis of Electron-Poor Polyfluorinated Biaryls via Suzuki–Miyaura Cross-Coupling

The enhanced electrophilicity of 4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl makes it a superior candidate for synthesizing highly fluorinated biphenyl derivatives via Suzuki–Miyaura coupling when paired with optimized phosphine ligands (e.g., XPhos) and carbonate bases to suppress homocoupling, as established in systematic studies of electron-poor substrates [1]. This compound enables access to tetrafluorinated biaryl architectures that are challenging to construct with less electrophilic bromides.

Halogen-Bond-Donor Building Block for Supramolecular and Crystal Engineering

The confirmed C–Br···Br⁻ halogen-bonding motif in imidazolium salt crystals demonstrates that the bromotetrafluorophenyl moiety acts as a directional halogen-bond donor [1]. Researchers designing halogen‑bonded frameworks, anion receptors, or solid‑state sensors can procure this compound for reliable integration into crystal engineering scaffolds, a function not achievable with non‑fluorinated bromobiphenyl analogs.

High-Density Liquid Crystal or Organic Semiconductor Intermediate

The combination of high density (1.624 g/cm³), depressed boiling point, and preserved lipophilicity suggests that this polyfluorinated biphenyl may serve as a building block for liquid crystalline materials or organic semiconductors where lateral fluorination modulates dielectric anisotropy and molecular polarizability [1][2]. The significant density differential relative to 4‑bromobiphenyl provides a measurable handle for tuning material properties.

Synthesis of Tetraarylborate Anions for Single-Ion Conducting Solid Electrolytes

The compound serves as the monomeric precursor to tetrakis(4-bromo-2,3,5,6-tetrafluorophenyl)borate, which has been polymerized via Sonogashira coupling to produce single-ion conducting solid polymer electrolytes for lithium-ion battery applications [1]. This specific borate anion architecture, enabled by the tetrafluorobromophenyl building block, addresses the need for weakly coordinating anions with high electrochemical stability.

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